molecular formula C8H8Br2-2 B8753580 Ethenylbenzene dibromide

Ethenylbenzene dibromide

Cat. No.: B8753580
M. Wt: 263.96 g/mol
InChI Key: YPFVPWQTXAOXBW-UHFFFAOYSA-L
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Description

Ethenylbenzene dibromide, structurally represented as C₆H₅CHBrCH₂Br (1,2-dibromoethylbenzene), is an aromatic dibromide derivative of ethylbenzene. Ethylene dibromide (EDB), a volatile aliphatic dibromide, is extensively regulated due to its toxicity and historical use as a pesticide and fumigant .

Properties

Molecular Formula

C8H8Br2-2

Molecular Weight

263.96 g/mol

IUPAC Name

styrene;dibromide

InChI

InChI=1S/C8H8.2BrH/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H2;2*1H/p-2

InChI Key

YPFVPWQTXAOXBW-UHFFFAOYSA-L

Canonical SMILES

C=CC1=CC=CC=C1.[Br-].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties and Uses :

  • Chemical Formula : C₂H₄Br₂.
  • CAS No.: 106-93-4 .
  • Hazards: Classified as a Poisonous Material (Hazard Class 6.1, UN 1605) with acute toxicity (oral, dermal, inhalation) and carcinogenicity (IARC Group 2A) .
  • Reactivity : Reacts violently with metals (Al, Mg, Zn), strong bases, and oxidizers, producing toxic gases like hydrogen bromide .
  • Applications : Formerly used in leaded gasoline, soil fumigation, and as a solvent .

Table 1: Ethylene Dibromide Hazard Data

Parameter Value Source
OSHA PEL (8-hr TWA) 20 ppm (skin)
NIOSH REL 0.045 ppm (ceiling)
IDLH 50 ppm
Emergency Response Guide Guide 154 (toxic inhalation)

Triphenylphosphine Dibromide (Ph₃PBr₂)

Key Properties and Uses :

  • Chemical Formula : C₁₈H₁₅Br₂P.
  • CAS No.: 1034-44-4 .
  • Applications: A versatile reagent in organic synthesis, e.g., catalyzing α-aminonitrile formation under solvent-free conditions .
  • Hazards : Less volatile than EDB but corrosive and moisture-sensitive.

Comparison with EDB :

Parameter Ethylene Dibromide Triphenylphosphine Dibromide
Structure Aliphatic Organophosphorus
Volatility High Low
Primary Use Fumigant (historical) Synthetic reagent
Toxicity Carcinogenic Corrosive

Quaternary Pyridine Aldoxime Dibromides (K-Series Oximes)

Examples : K005, K027, K033, K048 .

  • Structure : Bis-pyridinium dibromides with oxime groups.
  • Applications: Antidotes for organophosphate poisoning, enhancing acetylcholinesterase reactivation .
  • Hazards : Low environmental persistence but require careful handling due to ionic reactivity.

Comparison with EDB :

Parameter Ethylene Dibromide K-Series Oximes
Application Industrial Pharmaceutical
Environmental Impact Persistent pollutant Biodegradable
Reactivity Explosive with metals Stable in aqueous solutions

Aromatic Dibromides (e.g., 2-Ethenyl-1,3-Difluorobenzene Derivatives)

Examples : 2-Ethenyl-1,3-difluorobenzene derivatives (CAS variants in ).

  • Structure : Fluorinated aromatic compounds with ethenyl groups.
  • Applications : Used in organic synthesis and material science .
  • Hazards : Generally less toxic than aliphatic dibromides but require halogen-handling precautions.

Comparison with EDB :

Parameter Ethylene Dibromide Aromatic Dibromides
Toxicity High Moderate
Stability Decomposes on heating Thermally stable
Use Sector Agriculture Research and development

Q & A

Basic: What are the recommended methodologies for synthesizing ethenylbenzene dibromide in laboratory settings?

Answer:
this compound can be synthesized via bromination of styrene (ethenylbenzene) using bromine (Br₂) under controlled conditions. Key considerations include:

  • Temperature control : Excess heat may lead to side reactions (e.g., polymer formation) or reduced yield. Maintaining 0–5°C during bromine addition minimizes undesired byproducts .
  • Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and enhance reaction efficiency.
  • Characterization : Confirm product purity via IR spectroscopy (C-Br stretch ~500–600 cm⁻¹) and melting point analysis. For advanced validation, employ NMR (¹³C and ¹H) to distinguish between meso and d/l diastereomers .

Basic: How can researchers detect and quantify this compound in environmental samples?

Answer:
Environmental detection relies on gas chromatography (GC) paired with electron capture detection (ECD) or mass spectrometry (MS):

  • Sample preparation : Liquid-liquid extraction (LLE) using hexane or solid-phase microextraction (SPME) for aqueous matrices .
  • Analytical standards : Use EPA Method OIA-1677 for low-level volatile organic compounds (detection limit: 0.1 µg/L) .
  • Cross-validation : Compare retention times with certified reference materials and confirm via MS fragmentation patterns (e.g., m/z 214 for molecular ion [C₈H₈Br₂]⁺) .

Advanced: How can physiologically-based pharmacokinetic (PBPK) modeling be adapted for this compound toxicity studies?

Answer:
PBPK models for this compound can leverage data from structurally analogous compounds (e.g., ethylbenzene or ethylene dibromide):

  • Parameter selection : Use partition coefficients and metabolic rates from ethylbenzene studies, adjusting for bromine’s electronegativity and tissue affinity .
  • Validation : Compare model predictions against in vivo rodent data on absorption, distribution, and excretion. For example, prioritize liver and kidney compartments due to bromine’s hepatotoxic and nephrotoxic effects .
  • Uncertainty analysis : Apply Monte Carlo simulations to account for interspecies variability and exposure route differences (e.g., inhalation vs. dermal) .

Advanced: How should researchers address contradictions in toxicological data for this compound?

Answer:
Contradictions often arise from exposure route, species-specific metabolism, or co-exposure interactions:

  • Dose-response reconciliation : Compare studies using the Benchmark Dose (BMD) approach to normalize data across varying exposure durations and concentrations .
  • Interaction analysis : Evaluate synergistic effects with co-exposure agents (e.g., disulfiram enhances brominated compound toxicity by inhibiting detoxification enzymes) .
  • Mechanistic studies : Use in vitro hepatocyte assays to isolate metabolic pathways (e.g., cytochrome P450-mediated bromine release) and identify critical toxicity thresholds .

Basic: What safety protocols are essential for handling this compound in laboratories?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and goggles to prevent dermal/ocular contact. Use fume hoods for all procedures .
  • Ventilation : Ensure negative-pressure systems to avoid vapor accumulation (TLV-TWA: 0.1 ppm) .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Decontaminate surfaces with 10% ethanol .

Advanced: What experimental designs are optimal for studying this compound’s environmental persistence?

Answer:

  • Microcosm studies : Simulate soil/water systems under varying pH (4–9) and microbial activity levels. Monitor degradation via GC-ECD at intervals (0, 7, 30 days) .
  • Isotopic labeling : Use ¹⁴C-labeled this compound to track mineralization rates and metabolite formation (e.g., brominated acetic acid) .
  • Statistical power : Employ ANOVA with post-hoc Tukey tests to differentiate degradation pathways across experimental conditions .

Basic: What biomarkers indicate exposure to this compound in biological systems?

Answer:

  • Blood/serum analysis : Elevated bromide ion levels (>50 mg/L) correlate with acute exposure. Confirm via ion chromatography .
  • Urinary metabolites : Detect brominated mercapturic acids (e.g., N-acetyl-S-(2-bromoethyl)-L-cysteine) using LC-MS/MS .
  • Hepatic enzymes : Monitor alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for early hepatotoxicity signs .

Advanced: How can researchers integrate computational chemistry to predict this compound’s reactivity?

Answer:

  • DFT calculations : Use Gaussian or ORCA software to model electrophilic addition pathways (e.g., bromine radical formation) and predict regioselectivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA or glutathione transferases) to identify potential mutagenic mechanisms .
  • QSAR models : Develop toxicity predictions based on Hammett constants (σ⁺) for bromine substituents and LogP values .

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